5-(4-Chloro-2-fluorophenyl)nicotinamide
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Overview
Description
5-(4-Chloro-2-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8ClFN2O. It is a derivative of nicotinamide, featuring a chloro and fluoro substitution on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluorophenyl)nicotinamide typically involves the reaction of 4-chloro-2-fluoroaniline with nicotinic acid or its derivatives. The process generally includes steps such as amide bond formation, which can be facilitated by coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or DMF (Dimethylformamide) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-fluorophenyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-(4-Chloro-2-fluorophenyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)nicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The chloro and fluoro substitutions enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
5-(4-Chloro-2-fluorophenyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Biological Activity
5-(4-Chloro-2-fluorophenyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H10ClF N2O
- Molecular Weight : 252.67 g/mol
- CAS Number : 1346691-88-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to act as a modulator of specific signaling pathways, potentially influencing inflammatory responses and cellular proliferation.
Biological Activities
-
Anticancer Activity :
- Research indicates that nicotinamide derivatives exhibit potential anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have shown that certain nicotinamide derivatives can inhibit the proliferation of various cancer cell lines, suggesting a promising avenue for cancer therapy.
-
Anti-inflammatory Effects :
- The compound may also play a role in modulating inflammatory responses. It has been reported to antagonize chemokine receptor signaling, particularly CXCR2, which is involved in inflammatory processes. This antagonism could lead to reduced chemotaxis of neutrophils, thereby decreasing inflammation in various conditions.
-
Neuroprotective Properties :
- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through mechanisms involving the modulation of oxidative stress and apoptosis in neuronal cells.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies :
- A study demonstrated that this compound inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating significant anticancer potential.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
- Mechanistic Insights :
- The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
Pharmacological Characterization
Recent pharmacological evaluations have focused on the compound's ability to modulate CXCR2 signaling:
- CXCR2 Antagonism :
- In human neutrophils, the compound exhibited an IC50 value of approximately 42 nM for inhibiting CXCL1-mediated chemotaxis, highlighting its potential as a therapeutic agent for inflammatory diseases.
Properties
CAS No. |
1346691-88-0 |
---|---|
Molecular Formula |
C12H8ClFN2O |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
5-(4-chloro-2-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-1-2-10(11(14)4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |
InChI Key |
OHZLEVYIGIFMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
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